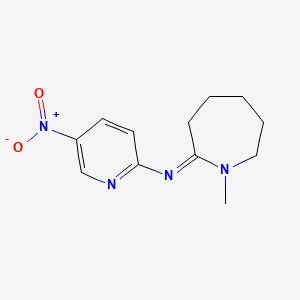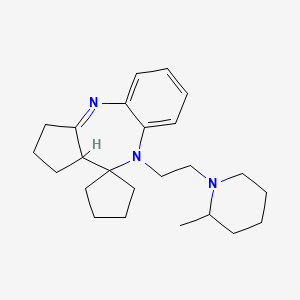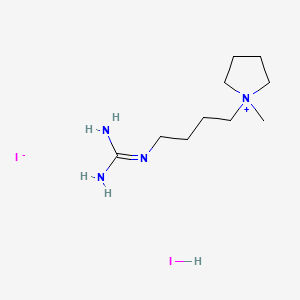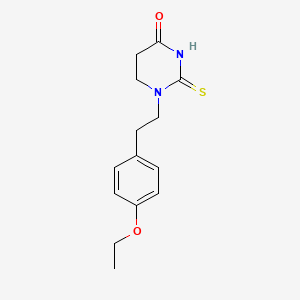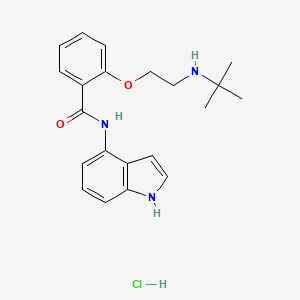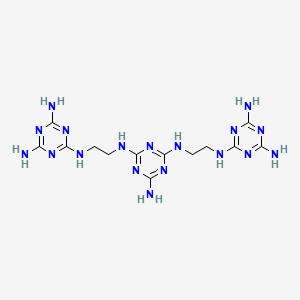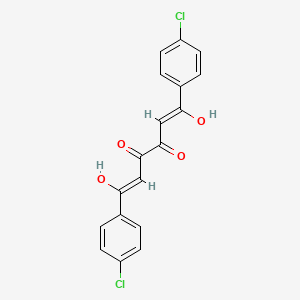
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- typically involves multi-step organic reactions. The process may start with the preparation of the benzo(b)thiophene core, followed by the introduction of the acetamide group. The indole moiety is then attached, and the final step involves the formation of the monohydrochloride salt. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pressure are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic acetamides and indole derivatives. Examples might include:
- Benzo(b)thiophene-2-acetamide
- N-(2,3-dihydro-1H-indol-1-yl)-acetamide
- N-methyl-4-acetamidobenzo(b)thiophene
Uniqueness
What sets Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
116627-82-8 |
|---|---|
Molekularformel |
C24H27ClN2OS |
Molekulargewicht |
427.0 g/mol |
IUPAC-Name |
2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c1-25(23(27)16-18-8-6-10-22-19(18)11-14-28-22)24-20-9-3-2-7-17(20)15-21(24)26-12-4-5-13-26;/h2-3,6-11,14,21,24H,4-5,12-13,15-16H2,1H3;1H/t21-,24-;/m1./s1 |
InChI-Schlüssel |
IVAOBXVUSOQVRJ-MBUMRYSBSA-N |
Isomerische SMILES |
CN([C@H]1[C@@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl |
Kanonische SMILES |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
